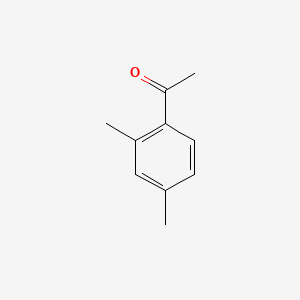

2',4'-Dimethylacetophenone

Descripción general

Descripción

Es un líquido aceitoso de incoloro a ligeramente amarillo con un olor dulce, floral, amaderado y mentolado . Este compuesto se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 2,4'-Dimetilacetofenona se puede sintetizar mediante varios métodos. Un método común implica la acilación de Friedel-Crafts del 2,4-dimetilbenceno (xileno) con cloruro de acetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio . La reacción generalmente ocurre en condiciones anhidras y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos.

Métodos de producción industrial: En entornos industriales, la producción de 2,4'-Dimetilacetofenona a menudo implica procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de catalizadores avanzados y condiciones de reacción optimizadas permite la producción a gran escala mientras se minimizan los subproductos y los residuos .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2,4'-Dimetilacetofenona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro en presencia de un catalizador.

Productos principales formados:

Oxidación: Ácido 2,4-dimetilbenzoico.

Reducción: 2,4-Dimetilfeniletanol.

Sustitución: 2,4-Dimetilbromoacetofenona o 2,4-Dimetilcloroacetofenona.

Aplicaciones Científicas De Investigación

Fragrance Industry

2',4'-Dimethylacetophenone is widely used in the fragrance industry for its aromatic properties. It is incorporated into:

- Perfumes : Utilized in compositions that mimic scents such as new mown hay, clover, and various floral notes. It finds particular use in soap and detergent fragrances as well as room sprays .

- Flavoring Agents : The compound is also employed in flavor formulations, particularly for imitation grape and vanilla flavors, enhancing the sensory profile of food products .

Aroma Detection

This compound can be utilized in analytical chemistry for detecting specific aromas. For instance, it has been used in gas chromatography to identify aldosterone aroma in tobacco products .

Food Industry Applications

This compound has been detected in various food products, including:

- Teas : Found in black tea, green tea, and herbal teas, suggesting its potential as a biomarker for tea consumption .

- Food Preservation : It has applications in protecting food products due to its antimicrobial properties .

Laboratory Research

The compound serves as a useful research chemical in laboratories for various experimental applications. Its properties make it suitable for studies involving organic synthesis and flavor chemistry .

Case Studies

A limited number of studies have explored the compound's applications:

- A study highlighted its role as a potential biomarker in food science, specifically relating to tea consumption .

- Another investigation focused on its fragrance properties and how it can enhance the olfactory characteristics of personal care products .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Fragrance Industry | Perfumes (e.g., floral scents) | Used in soap and detergent fragrances |

| Flavoring | Imitation grape and vanilla flavors | Enhances sensory profiles |

| Aroma Detection | Gas chromatography for aldosterone aroma | Analytical chemistry application |

| Food Industry | Detected in teas; potential biomarker | Antimicrobial properties for food preservation |

| Laboratory Research | Organic synthesis and flavor chemistry | Useful research chemical |

Mecanismo De Acción

El mecanismo de acción de la 2,4'-Dimetilacetofenona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, afectando así los procesos metabólicos. La estructura del compuesto le permite participar en varias reacciones químicas, lo que lleva a la formación de intermediarios activos que ejercen efectos biológicos .

Comparación Con Compuestos Similares

La 2,4'-Dimetilacetofenona se puede comparar con otros compuestos similares como:

4'-Metoxiacetofenona: Similar en estructura pero contiene un grupo metoxi en lugar de grupos metilo.

3',4'-Dimetilacetofenona: Similar pero con diferentes posiciones de los grupos metilo en el anillo aromático.

2',4'-Dicloroacetofenona: Contiene átomos de cloro en lugar de grupos metilo.

Singularidad: La 2,4'-Dimetilacetofenona es única debido a su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas. Esta singularidad la hace valiosa en diversas aplicaciones donde se requieren reactividad y propiedades específicas .

Actividad Biológica

2',4'-Dimethylacetophenone (C10H12O) is an organic compound belonging to the class of alkyl-phenylketones. It is characterized by a ketone functional group attached to an aromatic ring, which influences its biological activity. This compound has garnered attention in various fields, including agriculture and pharmacology, due to its potential phytotoxic effects and other biological properties.

Phytotoxicity

Recent studies have highlighted the phytotoxic effects of this compound on plant growth. In a controlled experiment, varying concentrations of this compound were tested for their impact on seedling development:

| Concentration (mM) | Radicle Growth Inhibition (%) | Hypocotyl Growth Inhibition (%) |

|---|---|---|

| 0.1 | Stimulation (+20%) | Stimulation (+25%) |

| 0.5 | - | - |

| 1.0 | 42% | 52% |

At a concentration of 1 mM , significant inhibition of radicle growth was observed, while at 0.1 mM , it stimulated hypocotyl length. This dual effect suggests that lower concentrations may promote growth in certain aspects while higher concentrations exert inhibitory effects, particularly on radicle development .

The mechanism by which this compound exerts its phytotoxic effects is not fully elucidated; however, it is hypothesized that the compound interferes with normal physiological processes in plants. The inhibition of seedling growth may be linked to its ability to disrupt hormonal balances or affect cellular respiration and photosynthesis pathways.

Case Studies

- Study on Allium cepa : In experiments conducted with Allium cepa (onion), this compound demonstrated a pronounced effect on seedling growth. At all tested concentrations, the compound inhibited radicle and hypocotyl growth significantly when assessed in soil conditions .

- Comparative Analysis with Other Compounds : When compared to similar compounds like propiophenone and 4-methylacetophenone, this compound exhibited similar inhibition patterns but was noted for its stronger effects at higher concentrations .

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDSKVWQTONQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058997 | |

| Record name | 1-(2,4-Dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 118.00 °C. @ 18.00 mm Hg | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.993-0.999 | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-74-7 | |

| Record name | 2′,4′-Dimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,4-Dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DIMETHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K29ME27YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the phytotoxic effects of 2',4'-dimethylacetophenone on plants?

A: this compound has been identified as a phytotoxic compound found in the essential oil of Cistus ladanifer, a Mediterranean plant known for its allelopathic properties []. Research shows that it can inhibit seed germination and hinder seedling growth in both Lactuca sativa (lettuce) and Allium cepa (onion) []. Interestingly, the effect varies depending on the plant species, concentration of the compound, and the growth medium used (soil vs. paper) [].

Q2: How does the structure of this compound influence its phytotoxic activity compared to other similar compounds?

A: Studies comparing this compound with propiophenone and 4'-methylacetophenone reveal that the number and position of methyl groups on the aromatic ring impact the compound's efficacy []. Specifically, this compound, possessing two methyl groups, exhibited the strongest phytotoxic effects among the three compounds tested []. This suggests that the presence and position of methyl groups likely influence the interaction of these compounds with their plant targets.

Q3: Beyond its phytotoxic properties, does this compound exhibit other biological activities?

A: Research indicates that this compound can be utilized as a building block for synthesizing Schiff bases []. These Schiff bases, when complexed with metals like Co(II), Cu(II), Ni(II), and Zn(II), display promising antimicrobial activity []. This antimicrobial effect is attributed to the chelation process, which reduces the polarity of the metal ion upon coordination with the Schiff base ligand [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.